N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride

Crystal engineering Positional isomerism Solid-state chemistry

This compound is the baseline, unsubstituted benzothiazole-3-nitrobenzamide derivative featuring a 3-carbon morpholinopropyl linker. The morpholine moiety at the benzothiazole 2-position is required for PI3Kβ active-site engagement, distinguishing it from morpholine-lacking analogs. The meta-nitro (3-nitro) substitution imparts a bioreducible handle for hypoxia-selective activation and yields a distinct crystal packing architecture versus the 4-nitro isomer, preventing unreliable polymorph and solubility extrapolation. The clean, unsubstituted benzothiazole core avoids confounding steric/electronic effects, making this the definitive starting scaffold for systematic SAR campaigns that plan later ring diversification.

Molecular Formula C21H23ClN4O4S
Molecular Weight 462.95
CAS No. 1217120-41-6
Cat. No. B2447965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
CAS1217120-41-6
Molecular FormulaC21H23ClN4O4S
Molecular Weight462.95
Structural Identifiers
SMILESC1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
InChIInChI=1S/C21H22N4O4S.ClH/c26-20(16-5-3-6-17(15-16)25(27)28)24(10-4-9-23-11-13-29-14-12-23)21-22-18-7-1-2-8-19(18)30-21;/h1-3,5-8,15H,4,9-14H2;1H
InChIKeyKXNTXVOXXINJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide Hydrochloride (CAS 1217120-41-6): Procurement-Relevant Identity and Structural Context


N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride (CAS 1217120-41-6) is a synthetic small-molecule benzothiazole derivative with the molecular formula C21H23ClN4O4S and a molecular weight of approximately 463.0 g/mol . The compound integrates three pharmacophoric modules—an unsubstituted benzothiazole core, a 3-carbon morpholinopropyl side chain, and a 3-nitrobenzamide moiety—each implicated in modulating distinct biological target interactions [1][2]. This structural configuration distinguishes it from close analogs that bear different nitro positional isomers, alternative linker lengths, or additional substituents on the benzothiazole ring, warranting careful consideration in scientific procurement when specific pharmacophoric features are required.

Why In-Class Benzothiazole–Nitrobenzamide Analogs Cannot Be Interchanged with CAS 1217120-41-6: A Pre-Analytical Warning for Procurement Specialists


Benzothiazole–nitrobenzamide derivatives are not a uniform compound class; subtle structural variations produce measurable divergence in crystallographic packing, electronic distribution, and biological target engagement. The nitro group position (ortho vs. meta vs. para) alone dictates distinct crystal systems and intermolecular interaction energy frameworks [1]. Furthermore, docking studies on related benzothiazole scaffolds demonstrate that the morpholine group at the 2-position is a prerequisite for potent PI3Kβ inhibitory activity, while its absence abrogates target engagement [2]. The 3-carbon morpholinopropyl linker length further modulates solubility and hydrogen-bonding capacity relative to shorter 2-carbon morpholinoethyl variants [3]. Consequently, procurement of a generic 'benzothiazole–nitrobenzamide derivative' without verifying the exact substitution pattern and linker architecture risks selecting a compound with fundamentally different physicochemical and pharmacological properties.

Quantitative Differentiation Evidence for CAS 1217120-41-6 Against Its Closest Scientific Comparators


3-Nitro Positional Isomer Versus 4-Nitro Analog: Crystallographic and Electronic Differentiation

The 3-nitro (meta-nitro) isomer crystallizes in a monoclinic crystal system with space group C2/c, displaying the most planar molecular geometry among the o-, m-, and p-nitro congeners. In contrast, the 4-nitro (para-nitro) positional isomer crystallizes in an orthorhombic crystal system (space group Pbcn) [1]. The m-NO₂ derivative exhibits elevated asphericity character and a crystal packing dominated by electrostatic attractions, whereas the p-NO₂ congener relies on a different balance of electrostatic and dispersion forces [1]. These differences produce measurably distinct interaction energy frameworks and solid-state absorption/fluorescence properties [1].

Crystal engineering Positional isomerism Solid-state chemistry

Morpholine Group at the 2-Position of Benzothiazole Is Required for Potent PI3Kβ Inhibitory Activity: A Class-Level SAR Mandate

Docking studies on a series of benzothiazole derivatives designed as PI3Kβ inhibitors established that the morpholine group attached at the 2-position of the benzothiazole scaffold is necessary for potent antitumor activity [1]. The most promising compound in this series, compound 11, displayed excellent anti-proliferative activity and selectivity across multiple cancer cell lines, with PI3Kβ inhibitory IC₅₀ values in the low nanomolar range [1]. Western blot analysis confirmed that compound 14o mechanistically modulates the cellular PI3K/AKT/mTOR pathway through inhibition of AKT and S6 phosphorylation [1]. Compounds lacking the 2-position morpholine motif exhibited substantially reduced target engagement [1].

PI3Kβ inhibition Kinase inhibitor Benzothiazole SAR

3-Carbon Morpholinopropyl Linker Enhances Conformational Flexibility and Aqueous Solubility Relative to 2-Carbon Morpholinoethyl Analogs

The morpholinopropyl side chain in CAS 1217120-41-6 provides a 3-carbon linker between the benzothiazole nitrogen and the morpholine ring, introducing both hydrogen-bonding capacity via the morpholine oxygen and improved aqueous solubility relative to purely hydrophobic substituents [1]. SAR literature on related benzothiazole–morpholine hybrids indicates that the morpholinopropyl linker represents an optimization over earlier morpholinoethyl (2-carbon) variants, offering greater conformational freedom and potentially superior target accommodation [1]. Specifically, the propyl spacer allows the morpholine ring to adopt orientations that avoid steric clashes with the benzothiazole core while maintaining productive interactions with the target binding pocket [2].

Linker optimization Solubility enhancement Medicinal chemistry SAR

Unsubstituted Benzothiazole Core Preserves Synthetic Tractability and Avoids Metabolic Liability Relative to Methoxy- or Fluoro-Substituted Analogs

CAS 1217120-41-6 bears an unsubstituted benzo[d]thiazole core, in contrast to closely related analogs such as N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride (CAS 1216924-59-2) and N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride . The absence of electron-donating (methoxy) or electron-withdrawing (fluoro) substituents on the benzothiazole ring eliminates potential sites for Phase I oxidative metabolism (O-demethylation of methoxy) and avoids the synthetic complexity associated with regioselective halogenation. Compound collections featuring benzothiazole derivatives with varied substitution demonstrate that methoxy-substituted benzothiazoles exhibit altered anti-proliferative IC₅₀ profiles compared to unsubstituted counterparts, with fluoro-substituted analogs further shifting potency and selectivity across cell line panels [1].

Metabolic stability Synthetic accessibility Benzothiazole derivatization

3-Nitrobenzamide Moiety Provides a Redox-Active Handle Amenable to Bioreductive Prodrug Strategies Distinct from 4-Nitro Isomers

The 3-nitrobenzamide moiety in CAS 1217120-41-6 is intrinsically redox-active and positionally distinct from the 4-nitrobenzamide isomer. Nitro(het)aromatic compounds are established as hypoxia-activated prodrug scaffolds, with the nitro group undergoing enzymatic reduction (by nitroreductases) selectively in the low-oxygen tumor microenvironment to generate cytotoxic amine or hydroxylamine species [1]. The meta-nitro (3-nitro) substitution pattern confers a different reduction potential and electronic distribution compared to the para-nitro (4-nitro) isomer, as evidenced by the distinct UV-Vis absorption and fluorescence properties documented for the positional isomer series [2]. This electronic differentiation can translate to altered rates of enzymatic reduction and, consequently, different hypoxia-selectivity profiles in cellular assays [1].

Bioreductive prodrug Nitroreductase Hypoxia-targeted therapy

Optimal Application Scenarios for N-(Benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide Hydrochloride (CAS 1217120-41-6) Derived from Quantitative Differentiation Evidence


PI3K/AKT/mTOR Pathway Probe Development Requiring the Morpholine Pharmacophore

Investigators designing chemical probes to interrogate PI3Kβ-dependent signaling should prioritize CAS 1217120-41-6 over analogs lacking the morpholine moiety at the benzothiazole 2-position. Docking and biochemical studies confirm that the morpholine group is necessary for PI3Kβ active-site engagement in this scaffold class [1]. The compound can serve as a starting scaffold for further optimization or as a tool compound for target engagement studies where the morpholine pharmacophore must be present.

Solid-Form Screening and Crystal Engineering Studies Exploiting Positional Isomerism

The 3-nitro (meta) substitution pattern of CAS 1217120-41-6 yields a distinct crystal packing architecture compared to the 4-nitro isomer, as demonstrated by direct crystallographic comparison of the positional isomer series [2]. Researchers conducting polymorph screening, co-crystal design, or solid-state property optimization should procure the specific 3-nitro isomer, as prediction of crystal habit, solubility, and stability cannot be reliably extrapolated from the 4-nitro data.

Hypoxia-Activated Prodrug Discovery Leveraging the 3-Nitrobenzamide Redox Handle

The 3-nitrobenzamide moiety provides a bioreducible handle suitable for hypoxia-selective activation strategies [3]. The distinct reduction potential and electronic distribution of the meta-nitro isomer, relative to the para-nitro analog, make CAS 1217120-41-6 the appropriate starting material for medicinal chemistry programs targeting the hypoxic tumor microenvironment. The morpholinopropyl side chain further contributes solubility and hydrogen-bonding capacity for downstream lead optimization [1].

Structure–Activity Relationship Studies Requiring an Unsubstituted Benzothiazole Scaffold

CAS 1217120-41-6 provides a clean, unsubstituted benzothiazole core, offering a baseline scaffold for systematic SAR exploration. Unlike methoxy- or fluoro-substituted analogs, the absence of additional ring substituents eliminates confounding electronic and steric effects when probing the contribution of the morpholinopropyl-nitrobenzamide architecture to biological activity [2]. This makes it the preferred starting compound for medicinal chemistry campaigns that plan to introduce diversity at the benzothiazole ring in subsequent synthetic iterations.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.